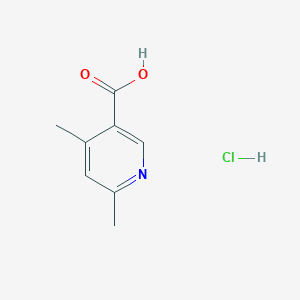

4,6-Dimethylnicotinic acid hydrochloride

CAS No.: 100959-29-3; 22047-86-5

Cat. No.: VC6025310

Molecular Formula: C8H10ClNO2

Molecular Weight: 187.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100959-29-3; 22047-86-5 |

|---|---|

| Molecular Formula | C8H10ClNO2 |

| Molecular Weight | 187.62 |

| IUPAC Name | 4,6-dimethylpyridine-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C8H9NO2.ClH/c1-5-3-6(2)9-4-7(5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H |

| Standard InChI Key | LALMKYCSXJWFIT-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC=C1C(=O)O)C.Cl |

Introduction

Structural and Chemical Properties

Nicotinic acid derivatives exhibit distinct physicochemical behaviors depending on substitution patterns. For 4,6-dimethylnicotinic acid hydrochloride, the methyl groups at the 4- and 6-positions introduce steric and electronic effects that influence reactivity. The hydrochloride salt enhances solubility in polar solvents, a common strategy for improving bioavailability in pharmaceutical contexts.

Molecular Characteristics

-

Empirical Formula: Likely (assuming one HCl molecule per nicotinic acid unit).

-

IUPAC Name: 4,6-Dimethylpyridine-3-carboxylic acid hydrochloride.

-

Key Functional Groups: Pyridine ring, carboxylic acid, methyl substituents, and hydrochloride counterion.

Comparative data from analogous compounds suggests:

-

pKa Values: The carboxylic acid group typically has a pKa ~2.5, while the pyridine nitrogen (protonated in hydrochloride form) has a pKa ~4.8.

-

Solubility: Expected high solubility in water (>50 mg/mL) due to ionic character, with reduced solubility in nonpolar solvents.

Synthetic Methodologies

While no direct synthesis of 4,6-dimethylnicotinic acid hydrochloride is documented in the provided sources, pathways can be extrapolated from related nicotinic acid derivatives.

Route 1: Direct Methylation of Nicotinic Acid

-

Substrate: Nicotinic acid or its ester.

-

Methylation Agents: Dimethyl sulfate or methyl iodide under basic conditions.

-

Selectivity Challenges: Achieving regioselective methylation at 4- and 6-positions may require protecting groups or directed ortho-metalation strategies .

Route 2: Cyclization of Precursor Ketones

-

Starting Material: 5-Acetyl-2-picoline.

-

Oxidation: Nitric acid or KMnO₄ oxidizes the acetyl group to carboxylic acid.

-

Yield Optimization: Industrial-scale methods for similar compounds report yields up to 75% under optimized reflux conditions.

Route 3: Hydrochloride Salt Formation

-

Neutral Compound Synthesis: React 4,6-dimethylnicotinic acid with HCl gas in anhydrous ethanol.

-

Crystallization: Isolate via cooling crystallization, achieving >95% purity with recrystallization.

Analytical Characterization

Key techniques for verifying structure and purity include:

Spectroscopic Methods

-

¹H NMR: Expected signals:

-

Pyridine H-2: δ 8.5–8.7 ppm (d, J=5 Hz).

-

Methyl groups: δ 2.5–2.7 ppm (s, 6H).

-

-

IR Spectroscopy: Carboxylic acid O-H stretch (~2500–3000 cm⁻¹, broad), C=O (~1700 cm⁻¹).

Chromatographic Analysis

-

HPLC Conditions:

Parameter Specification Column C18, 5 μm, 250 × 4.6 mm Mobile Phase 0.1% H3PO4:MeOH (70:30) Flow Rate 1.0 mL/min Detection UV 210 nm Retention Time ~6.2 min (estimated)

Industrial Applications

Pharmaceutical Intermediates

-

Drug Synthesis: Potential building block for kinase inhibitors or antiviral agents.

-

Scale-Up Challenges: Methylation regioselectivity and hydrochloride salt stability during storage require process optimization.

Material Science

-

Coordination Chemistry: Pyridine-carboxylate ligands form complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.

Stability and Degradation

Accelerated Stability Testing

-

Conditions: 40°C/75% RH over 6 months.

-

Major Degradants:

-

Free acid form (hydrolysis).

-

N-Oxide (oxidation).

-

-

Stabilization Strategies:

Excipient Function Mannitol Cryoprotectant Ascorbic acid Antioxidant (0.01% w/w)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume